N-pyridin-2-ylcyclopropanecarboxamide
Overview
Description
“N-pyridin-2-ylcyclopropanecarboxamide” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It’s part of a class of compounds known as N-(pyridin-2-yl)amides .
Synthesis Analysis
The synthesis of “N-pyridin-2-ylcyclopropanecarboxamide” involves a chemodivergent process where α-bromoketones and 2-aminopyridine are used as starting materials . The reaction conditions are mild and metal-free, and the process occurs in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
“N-pyridin-2-ylcyclopropanecarboxamide” is formed via C–C bond cleavage promoted by I2 and TBHP . This reaction occurs under mild and metal-free conditions .Scientific Research Applications
N-pyridin-2-ylcyclopropanecarboxamide derivatives show potential as potassium channel openers , useful in treating hypertension and angina (Brown et al., 1993).
They have applications in luminescence properties , particularly in the synthesis of Eu(III) and Tb(III) complexes, indicating potential uses in lighting and display technologies (Tang et al., 2011).
Certain N-pyridin-2-ylcyclopropanecarboxamide compounds display antidepressant and nootropic activities , suggesting their potential in treating mental health disorders (Thomas et al., 2016).
They are studied for their role in the degradation of nitrogen heterocyclic compounds in drinking water, highlighting environmental applications (Li et al., 2017).
These compounds are investigated for binding specifically to DNA , offering insights into molecular biology and potential therapeutic applications (Wade et al., 1992).
N-pyridin-2-ylcyclopropanecarboxamide derivatives have been identified as multi-target receptor tyrosine kinase inhibitors , indicating their use in anti-angiogenesis therapy for cancer treatment (Wang et al., 2017).
They have been developed as histone deacetylase inhibitors , a promising avenue for cancer therapy (Zhou et al., 2008).
These compounds are used in the synthesis of copper complexes , important in coordination chemistry and potential pharmaceutical applications (Jain et al., 2004).
They have been studied for their interaction with proteins , such as bovine serum albumin, indicating their potential in drug delivery and pharmacokinetics (Artheswari et al., 2019).
N-pyridin-2-ylcyclopropanecarboxamide derivatives are potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) , suggesting their utility in cancer therapy (Giannetti et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-pyridin-2-ylcyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-4-5-7)11-8-3-1-2-6-10-8/h1-3,6-7H,4-5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFZSVJUQKNSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-ylcyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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